
211426-18-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the Chemical Abstracts Service (CAS) number 211426-18-5 is known as Interphotoreceptor Retinoid Binding Protein Fragment. It is a 20-residue peptide and a major pathogenic epitope.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Interphotoreceptor Retinoid Binding Protein Fragment involves peptide synthesis techniques. The synthesis is typically carried out using solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions include the use of protected amino acids, coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC), and deprotection agents like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), ensuring the removal of impurities and achieving the desired purity level .
Análisis De Reacciones Químicas
Types of Reactions
Interphotoreceptor Retinoid Binding Protein Fragment primarily undergoes peptide bond formation and cleavage reactions. These reactions are crucial during its synthesis and degradation.
Common Reagents and Conditions
Peptide Bond Formation: Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used.
Peptide Bond Cleavage: Trifluoroacetic acid (TFA) is used for deprotection and cleavage of the peptide from the solid support during synthesis.
Major Products Formed
The major product formed from these reactions is the desired peptide sequence, Interphotoreceptor Retinoid Binding Protein Fragment. Impurities and by-products are typically removed during the purification process .
Aplicaciones Científicas De Investigación
Interphotoreceptor Retinoid Binding Protein Fragment has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.
Biology: Investigated for its role in inducing experimental autoimmune uveitis, providing insights into autoimmune diseases and potential therapeutic targets.
Medicine: Explored for its potential in developing treatments for uveitis and other retinal diseases.
Industry: Utilized in the production of research-grade peptides and as a reference standard in analytical techniques
Mecanismo De Acción
The mechanism of action of Interphotoreceptor Retinoid Binding Protein Fragment involves its interaction with the immune system. It acts as a pathogenic epitope, triggering an immune response that leads to inflammation in the retina. This immune response is mediated by the activation of T-cells, which recognize the peptide and initiate an inflammatory cascade. The molecular targets include retinal cells and immune cells involved in the autoimmune response .
Comparación Con Compuestos Similares
Similar Compounds
Interphotoreceptor Retinoid Binding Protein (IRBP): The parent protein from which the fragment is derived.
Other Peptide Fragments: Similar peptides used in autoimmune disease research.
Uniqueness
Interphotoreceptor Retinoid Binding Protein Fragment is unique due to its specific sequence and its ability to induce experimental autoimmune uveitis. This makes it a valuable tool for studying autoimmune responses in the retina and developing potential therapeutic interventions .
Propiedades
Número CAS |
211426-18-5 |
|---|---|
Fórmula molecular |
C₁₀₃H₁₅₇N₂₅O₂₉ |
Peso molecular |
2209.50 |
Secuencia |
One Letter Code: SGIPYIISYLHPGNTILHVD |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


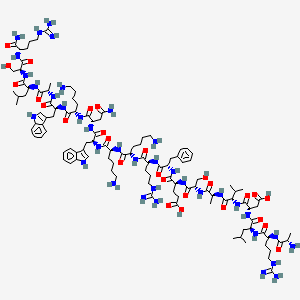
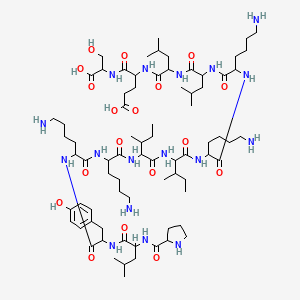
![(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(2-methoxy-4-nitroanilino)-1-oxopentan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B612558.png)
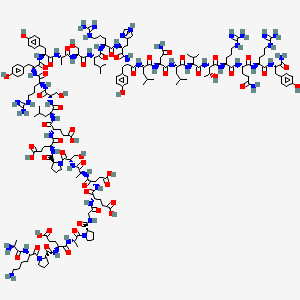
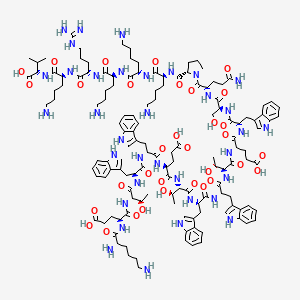
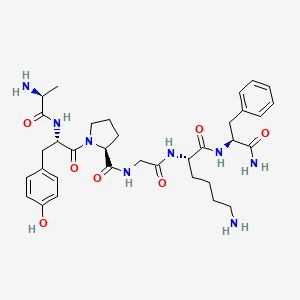
![(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B612568.png)

